2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid
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Overview
Description
2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromene core, followed by the introduction of the acetyl and amino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid can be compared with other similar compounds, such as:
Furochromenes: Other furochromene derivatives with different substituents.
Flavonoids: Compounds with similar structural features but different biological activities.
Triazoles: Compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C25H23NO6 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C25H23NO6/c1-4-20(24(28)29)26-23(27)10-17-14(3)16-9-18-19(15-7-5-13(2)6-8-15)12-31-21(18)11-22(16)32-25(17)30/h5-9,11-12,20H,4,10H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
HCMATYWCWYGVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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